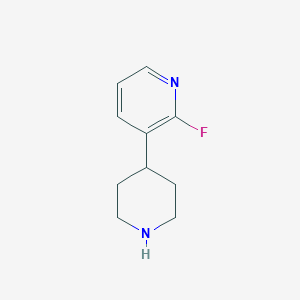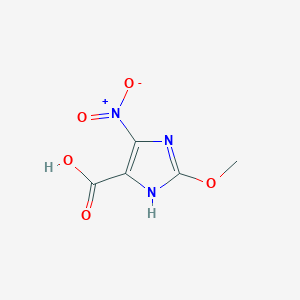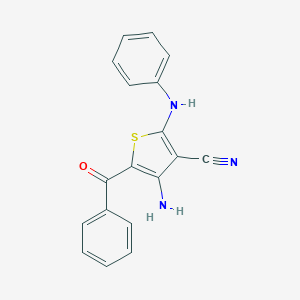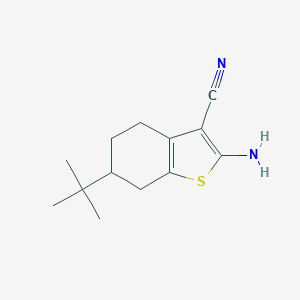
Purine, 6-((2,4-dinitrophenyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine, 6-((2,4-dinitrophenyl)thio)- (DPPT) is a purine derivative that is widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). DPPT has been used in a variety of biochemical and physiological studies due to its ability to modulate intracellular signaling pathways.
Mécanisme D'action
Purine, 6-((2,4-dinitrophenyl)thio)- exerts its effects by inhibiting PDE activity, which in turn leads to an increase in intracellular cyclic nucleotide levels. This increase in cyclic nucleotides can activate downstream signaling pathways, leading to a variety of physiological effects. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- has been shown to directly interact with certain proteins, such as calmodulin, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
Purine, 6-((2,4-dinitrophenyl)thio)- has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the promotion of cellular differentiation. It has been shown to inhibit smooth muscle contraction and platelet aggregation, and may have potential therapeutic applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Purine, 6-((2,4-dinitrophenyl)thio)- in lab experiments is its ability to specifically modulate PDE activity, allowing for the investigation of cyclic nucleotide signaling pathways. However, Purine, 6-((2,4-dinitrophenyl)thio)- can also have off-target effects on other proteins, which may complicate data interpretation. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Purine, 6-((2,4-dinitrophenyl)thio)-. One area of interest is the development of more specific PDE inhibitors that can target individual PDE isoforms. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- may have potential therapeutic applications in the treatment of cardiovascular diseases, and further studies are needed to investigate its efficacy and safety in vivo. Finally, Purine, 6-((2,4-dinitrophenyl)thio)- may also be useful as a tool for investigating the role of cyclic nucleotides in various physiological processes, such as cell differentiation and apoptosis.
Méthodes De Synthèse
Purine, 6-((2,4-dinitrophenyl)thio)- can be synthesized through a multi-step process involving the reaction of 6-mercaptopurine with 2,4-dinitrofluorobenzene, followed by the conversion of the resulting intermediate to Purine, 6-((2,4-dinitrophenyl)thio)- using sodium hydrosulfide. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Purine, 6-((2,4-dinitrophenyl)thio)- has been used in a variety of scientific research applications, including the study of intracellular signaling pathways, gene expression, and cellular differentiation. It has been shown to modulate the activity of PDEs, which play a critical role in regulating cyclic nucleotide signaling pathways. Purine, 6-((2,4-dinitrophenyl)thio)- has also been used to investigate the role of cyclic nucleotides in various physiological processes, such as smooth muscle relaxation and platelet aggregation.
Propriétés
Numéro CAS |
64567-56-2 |
|---|---|
Nom du produit |
Purine, 6-((2,4-dinitrophenyl)thio)- |
Formule moléculaire |
C11H6N6O4S |
Poids moléculaire |
318.27 g/mol |
Nom IUPAC |
6-(2,4-dinitrophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H6N6O4S/c18-16(19)6-1-2-8(7(3-6)17(20)21)22-11-9-10(13-4-12-9)14-5-15-11/h1-5H,(H,12,13,14,15) |
Clé InChI |
LMBQPUKTECHWGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Autres numéros CAS |
64567-56-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)


![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
